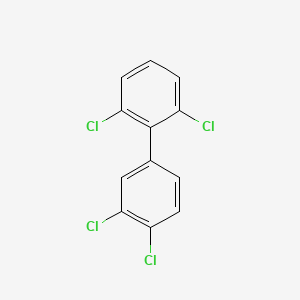

2,3',4',6-Tetrachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemical compounds that were manufactured for a variety of industrial applications. undp.org Due to their non-flammability, chemical stability, and high boiling point, they were widely used as coolants and insulating fluids in electrical equipment like transformers and capacitors. undp.orgnih.gov They were also incorporated into products such as pesticides, flame retardants, paints, and glues. nih.gov

PCBs are classified as persistent organic pollutants (POPs), a group of toxic substances that are highly resistant to degradation. undp.org This resistance to chemical, thermal, and biological breakdown means they can remain in the environment for exceptionally long periods. undp.orgnih.gov Their chemical structure consists of a biphenyl (B1667301) backbone which can have between one and ten chlorine atoms attached. wikipedia.orgcpcb.nic.in The stability of a PCB molecule, and thus its persistence, generally increases with the number of chlorine atoms. cpcb.nic.in

A key characteristic of PCBs is their high lipophilicity, meaning they are readily soluble in fats and oils, and have low solubility in water. cpcb.nic.incymitquimica.com This property leads to their bioaccumulation in the fatty tissues of living organisms. cpcb.nic.innih.gov As they are passed up the food chain, their concentration increases in a process known as biomagnification. nih.govresearchgate.net PCBs are widespread in the environment and have been detected in air, water, soil, sediments, and biota across the globe. cpcb.nic.inresearchgate.net Their production was banned in many countries, including the United States in 1979, and internationally under the 2001 Stockholm Convention on Persistent Organic Pollutants, due to concerns about their environmental persistence and toxicity. undp.orgwikipedia.org

Congener-Specific Research within the Broader PCB Landscape

The term "polychlorinated biphenyls" does not refer to a single compound, but to a family of 209 distinct chemical structures, known as congeners. cpcb.nic.in Each congener is differentiated by the number and specific placement of chlorine atoms on the two phenyl rings. wikipedia.org This structural variation is critical, as the physical and chemical properties, environmental behavior, and toxicity can differ significantly from one congener to another. acs.org

Initially, environmental analysis and regulation focused on total PCB concentrations, often measured as commercial mixtures like Aroclors. epri.com However, the scientific community recognized that this approach was insufficient for accurately assessing risk. epri.comnih.gov Research has demonstrated that the biological and toxicological effects of PCBs are highly dependent on their specific molecular structure (stereochemistry). nih.gov For instance, some congeners are potent inducers of certain metabolic enzymes, a trait correlated with higher toxicity, while others are weak inducers or non-inducers with considerably less toxic potential. nih.gov

Historical Development of Academic Inquiry into PCB Environmental and Biological Dynamics

Academic and industrial interest in chlorinated compounds grew throughout the early 20th century, but the large-scale production of PCBs for commercial use began around 1945. nih.gov For several decades, their utility in industrial applications was the primary focus. undp.orgnih.gov The first indications of their potential as widespread environmental contaminants did not emerge until the 1960s.

The discovery of PCBs' environmental toxicity and their classification as persistent organic pollutants prompted a global response. wikipedia.org The United States banned most uses of PCBs on January 1, 1978. wikipedia.org This was followed by the Stockholm Convention on Persistent Organic Pollutants in 2001, which enacted an international ban on their production. wikipedia.org These regulatory actions spurred a significant increase in academic inquiry.

Early research focused on detecting their presence in the environment and understanding their persistence. cpcb.nic.inresearchgate.net As analytical methods, such as gas chromatography-mass spectrometry (GC-MS), became more sophisticated, the focus shifted. epri.comontosight.aigcms.cz Scientists were able to move from measuring total PCBs to quantifying individual congeners, which opened the door to more detailed investigations. epri.com Subsequent research delved into the complex dynamics of these compounds, including their transport through the atmosphere, bioaccumulation in food webs, and the specific molecular mechanisms of their toxicity. researchgate.netnih.gov Modern studies often focus on the congener-specific metabolism and the subtle, long-term health effects associated with exposure to these persistent chemicals. researchgate.netnih.govacs.org

Data Tables

Table 1: Classification and Properties of Polychlorinated Biphenyls (PCBs) This table provides an overview of the general characteristics of PCBs.

| Property | Description |

|---|---|

| Chemical Class | Synthetic Organochlorine Compounds wikipedia.org |

| Basic Structure | Two connected phenyl rings (biphenyl) with 1 to 10 chlorine atoms wikipedia.orgcpcb.nic.in |

| Number of Congeners | 209 cpcb.nic.in |

| Key Physical Properties | High boiling point, chemical stability, non-flammable, low water solubility, high lipid solubility undp.orgnih.govcpcb.nic.in |

| Environmental Status | Persistent Organic Pollutant (POP) undp.org |

| Primary Concern | Environmental persistence, bioaccumulation, and biomagnification undp.orgcpcb.nic.innih.gov |

Table 2: Profile of 2,3',4',6-Tetrachlorobiphenyl This table presents specific data related to the titular compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,3,5-trichloro-2-(3-chlorophenyl)benzene | nih.gov |

| CAS Number | 60233-24-1 | nih.gov |

| Molecular Formula | C₁₂H₆Cl₄ | nih.gov |

| Molecular Weight | 291.98 g/mol | ontosight.ai |

| LogP (Octanol-Water Partition Coefficient) | 5.967 | lookchem.com |

| Water Solubility | 93.65 µg/L (at 20°C) | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBETQIUHPLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074154 | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-46-4 | |

| Record name | 2,3′,4′,6-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for 2,3 ,4 ,6 Tetrachlorobiphenyl

Sample Preparation Techniques for Diverse Environmental and Biotic Matrices

Effective sample preparation is a critical first step to isolate 2,3',4',6-tetrachlorobiphenyl from complex matrices and remove interfering substances. cdc.gov The choice of technique depends on the sample type, be it soil, sediment, water, or biological tissues. cdc.gov

Extraction Methodologies

The initial extraction of this compound from the sample matrix is paramount for accurate analysis. Several advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction. analiticaweb.com.brunitylabservices.eu

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of PCBs from aqueous samples. cdc.govnih.gov It involves passing the liquid sample through a solid adsorbent material, which retains the analytes of interest. The target compounds are then eluted with a small volume of an appropriate solvent. researchgate.net For PCBs, C18-bonded silica (B1680970) is a common stationary phase. nih.gov A key advantage of SPE is the significant reduction in the use of hazardous organic solvents compared to liquid-liquid extraction. nih.gov

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized fluid extraction, utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. analiticaweb.com.brunitylabservices.eu This method significantly reduces extraction time and solvent consumption compared to traditional Soxhlet extraction. analiticaweb.com.br For the extraction of PCBs from matrices like soil, a mixture of hexane (B92381) and acetone (B3395972) is often employed. researchgate.net In-cell cleanup, where adsorbents are added directly to the extraction cell, can further simplify the sample preparation process by removing interferences during extraction. unitylabservices.eu

| Extraction Method | Principle | Typical Solvents | Advantages |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and the liquid sample. | n-hexane, dichloromethane | Reduced solvent consumption, high enrichment factors. nih.govresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Use of elevated temperature and pressure to increase extraction efficiency and speed. | Hexane/acetone, Dichloromethane/acetone | Fast, automated, reduced solvent use compared to Soxhlet. analiticaweb.com.brunitylabservices.eu |

Clean-up and Fractionation Protocols

Following extraction, cleanup steps are essential to remove co-extracted interfering compounds that could affect the chromatographic analysis. cdc.gov

Column Chromatography: Adsorption column chromatography is a widely used cleanup technique. cdc.gov Sorbents like Florisil, silica gel, and alumina (B75360) are commonly employed to separate PCBs from other compounds based on their polarity. sigmaaldrich.comepa.gov For instance, a Florisil column can be used to separate PCBs from more polar interferences. sigmaaldrich.com Acid or base treatments can also be incorporated into the cleanup process to degrade certain interfering substances. epa.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and environmental samples. unitylabservices.eulcms.cz The technique separates molecules based on their size. Larger molecules, like lipids, elute first, while smaller molecules, like PCBs, are retained longer and elute later. lcms.cz This method is advantageous as it provides a non-destructive cleanup.

| Cleanup Technique | Principle | Common Sorbents/Columns | Interferences Removed |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Florisil, Silica Gel, Alumina | Polar compounds, pigments. sigmaaldrich.comepa.gov |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Bio-Beads S-X series, Styragel | Lipids, high-molecular-weight compounds. unitylabservices.eulcms.cz |

Chromatographic Separation and Resolution of this compound

The final analytical step involves the separation and quantification of this compound from other PCB congeners and remaining interferences. High-resolution chromatographic techniques are indispensable for this purpose. cdc.gov

Gas Chromatography (GC) Optimization for Conformer Separation

Gas chromatography, particularly with capillary columns, is the cornerstone for the analysis of PCB congeners. cdc.govepa.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column. libretexts.org

Optimization of GC parameters is crucial for achieving the necessary resolution to separate the numerous PCB congeners. Key parameters include the choice of the capillary column (stationary phase), the temperature program of the oven, the carrier gas flow rate, and the detector type. libretexts.org For PCB analysis, non-polar or semi-polar stationary phases like DB-5 or HT-8 are commonly used. nih.gov Electron Capture Detectors (ECDs) are frequently employed due to their high sensitivity to halogenated compounds like PCBs. epa.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Applications

For highly complex samples containing a multitude of PCB congeners, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov In GC×GC, two different capillary columns with orthogonal separation mechanisms are coupled. mosh-moah.de The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting congeners that would overlap in a single-column GC analysis. nih.govmosh-moah.de GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) provides both high-resolution separation and definitive identification of the congeners. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

While GC is the predominant technique for PCB analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for fractionation and cleanup purposes. oup.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. oup.com For PCBs, reversed-phase HPLC with a C18 column can be used. A significant application of HPLC in PCB analysis is the separation of planar (coplanar) and non-planar congeners, which is important for toxicity assessment. oup.com

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When preceded by gas chromatography (GC), which separates the individual PCB congeners from a mixture, MS provides both qualitative and quantitative information with high specificity. For the analysis of this compound, GC-MS methods are essential to distinguish it from its numerous isomers and from other chlorinated compounds that may be present in a sample. cdc.gov The choice of MS technique can significantly impact the selectivity and sensitivity of the analysis.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. This capability is particularly advantageous in the analysis of this compound as it can differentiate the target analyte from co-eluting matrix interferences that may have the same nominal mass but a different exact mass.

The U.S. Environmental Protection Agency (EPA) Method 1668 is a key example of the application of HRMS for PCB congener analysis. cdc.govnj.gov This method employs high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) to achieve extremely low detection limits necessary for monitoring these compounds in various environmental matrices. cdc.govnj.govhubspotusercontent-na1.net The high resolving power of the mass spectrometer effectively separates the ion signal of the tetrachlorobiphenyl from background noise and chemical interferences, leading to enhanced sensitivity and accuracy. hubspotusercontent20.net Recent advancements using technologies like gas chromatography coupled with a quadrupole-Orbitrap mass spectrometer (GC-Q-Orbitrap MS) further enhance the ability to conduct comprehensive studies of PCBs in complex samples. mdpi.com

| Matrix | Estimated Detection Limit (EDL) Range | Reference |

|---|---|---|

| Water | 109 - 193 pg/L | cdc.gov |

| Soil/Sediment/Tissue | <10 - 19 ng/kg | cdc.govhubspotusercontent20.net |

Tandem mass spectrometry, or MS/MS, offers a significant increase in selectivity compared to single-stage mass spectrometry. thermofisher.comshimadzu.co.kr This technique involves multiple stages of mass analysis. In the most common configuration for quantitative analysis, a triple quadrupole mass spectrometer, the first quadrupole selects the specific molecular ion (precursor ion) of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion (product ion) to be detected.

This process, known as multiple reaction monitoring (MRM), is highly specific to the chemical structure of the target analyte. shimadzu.co.kr It dramatically reduces matrix interference and chemical noise, resulting in improved signal-to-noise ratios and lower detection limits, even in complex samples like soil or biological tissues. thermofisher.comshimadzu.co.kr The high selectivity of GC-MS/MS can also simplify sample preparation procedures. thermofisher.com Various studies have demonstrated the successful application of GC-MS/MS for the sensitive and selective determination of PCB congeners, including tetrachlorobiphenyls, in diverse matrices. kemolab.hrgcms.cz

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2 - 100 ng/L | |

| Correlation Coefficients (r) | >0.98 | |

| Limits of Detection (LOD) | 0.18 - 0.40 ng/L | |

| Limits of Quantification (LOQ) | 0.57 - 1.32 ng/L | |

| Mean Recoveries | 85.9% - 106.2% | |

| Relative Standard Deviations (RSD) | 4.0% - 13.1% |

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification of organic micropollutants, including this compound. The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-2,3',4',6-tetrachlorobiphenyl) to the sample before any extraction or cleanup steps. hubspotusercontent-na1.netepa.gov

This labeled compound serves as an internal standard that behaves chemically and physically identically to the native (unlabeled) analyte. By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, it is possible to accurately calculate the initial concentration of the native analyte in the sample. researchgate.net This approach effectively corrects for any analyte losses that may occur during the entire analytical procedure, from extraction and cleanup to instrumental analysis. epa.gov EPA Method 1668 prominently features the use of isotope dilution to ensure the highest degree of accuracy and precision in PCB congener quantification. nj.govhubspotusercontent-na1.net

| PCB Congener | Recovery (%) | Reference |

|---|---|---|

| ¹³C₁₂-2,4,4'-Trichlorobiphenyl | 86.8 | researchgate.net |

| ¹³C₁₂-2,2',5,5'-Tetrachlorobiphenyl | 84.2 | researchgate.net |

| ¹³C₁₂-2,2',4,5,5'-Pentachlorobiphenyl | 82.3 | researchgate.net |

| ¹³C₁₂-2,2',4,4',5,5'-Hexachlorobiphenyl | 79.5 | researchgate.net |

Emerging Spectroscopic and Sensor-Based Detection Approaches (e.g., Surface-Enhanced Raman Scattering)

While mass spectrometric methods provide unparalleled accuracy and sensitivity, they are typically laboratory-based, time-consuming, and expensive. nih.gov This has spurred research into alternative detection technologies that are rapid, portable, and cost-effective. Among these, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly promising technique for the trace detection of PCBs. researchgate.net

SERS is a vibrational spectroscopy technique that provides a unique chemical fingerprint of a molecule. f1000research.com Its major advantage is the massive enhancement (by factors of up to 10¹⁴) of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. f1000research.com This enhancement enables the detection of molecules at extremely low concentrations. nih.govresearchgate.net

For the detection of tetrachlorobiphenyls, SERS-based sensors often employ substrates like silver nanorod arrays. nih.gov Research has shown that SERS can distinguish between different tetrachlorobiphenyl isomers at concentrations as low as 10⁻⁶ mol/L. nih.gov To improve selectivity, SERS substrates can be functionalized with recognition elements, such as DNA aptamers, that specifically bind to target PCB congeners. nih.govacs.org This approach combines the high sensitivity of SERS with the high selectivity of aptamers, enabling the development of advanced sensors for specific PCBs. nih.govacs.org

| Target Analyte | SERS Method | Substrate | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Tetrachlorobiphenyl homologues | Direct SERS | Ag nanorod arrays | 10⁻⁶ mol/L | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB-77) | Aptamer-based SERS | DNA aptamer-modified Ag-nanorod arrays | 3.3 × 10⁻⁸ M | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | Aptamer-based SERS in microfluidic chip | Ag nanocrown array | 1.0 × 10⁻⁸ M | acs.org |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | HS-β-CD-modified SERS | Ag hierarchical nanostructure arrays | 1.0 × 10⁻⁷ M | researchgate.net |

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Key QA/QC elements for PCB analysis include:

Method Blanks: A method blank (an analyte-free matrix) is processed through the entire analytical procedure in the same manner as the samples. epa.gov It is used to assess contamination introduced during laboratory procedures. maryland.gov

Field and Travel Blanks: These are used to check for contamination that may be introduced during sample collection, transport, or storage.

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR): An LCS is a clean matrix spiked with a known concentration of the analyte(s) of interest. epa.gov It is used to monitor the performance of the entire analytical method and the laboratory's proficiency. maryland.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a separate aliquot of a field sample, which is then analyzed. epa.gov The recovery of the spike is used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov

Surrogates and Internal Standards: As discussed in the IDMS section, isotopically labeled standards are added to every sample to monitor and correct for losses during sample processing and to ensure accurate quantification. epa.gov

Calibration: Instruments are calibrated using a series of standards of known concentrations to establish a calibration curve. Ongoing calibration verification checks are performed to ensure the instrument remains stable throughout the analytical run. maryland.gov

Detection and Quantitation Limits: The Method Detection Limit (MDL) and Limit of Quantification (LOQ) must be determined for the specific method and instrument to define the lower bounds of reliable measurement. scielo.br

Adherence to the QA/QC protocols outlined in standardized methods, such as those from the EPA, is crucial for generating high-quality, legally defensible data. epa.govmaryland.gov

Environmental Occurrence, Distribution, and Fate of 2,3 ,4 ,6 Tetrachlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

The distribution of 2,3',4',6-tetrachlorobiphenyl is a result of historical releases and its subsequent redistribution through complex environmental transport processes. cdc.gov As a tetrachlorobiphenyl, it possesses a moderate degree of chlorination, which influences its partitioning behavior between air, water, soil, and biota. cdc.govepa.gov

Once released into the environment, this compound can enter the atmosphere through volatilization from contaminated soil and water surfaces. cdc.gov The transport and partitioning behavior of PCB congeners are related to the number of chlorine atoms. cdc.gov PCBs with one to four chlorines, such as this compound, are prone to long-range atmospheric transport, migrating towards polar latitudes through a series of volatilization and deposition cycles. cdc.gov This phenomenon is often referred to as the "grasshopper effect."

In the atmosphere, this compound exists in both the vapor phase and sorbed to particulate matter. cdc.gov The vapor-phase fraction is more mobile and susceptible to long-range transport. cdc.gov Removal from the atmosphere occurs through wet deposition (scavenging by rain and snow) and dry deposition of aerosols, as well as by vapor adsorption at air-water, air-soil, and air-plant interfaces. cdc.gov The octanol-air partition coefficient (KOA) is a key parameter in understanding this partitioning, and the log KOA for this compound at 25°C has been reported as 8.41, indicating a tendency to partition from the atmosphere into organic phases. ntnu.no

In aquatic environments, this compound is distributed between the water column, suspended particulate matter, and bottom sediments. Due to its hydrophobic nature, it has low water solubility and a high affinity for particulate matter. nm.govclu-in.org Consequently, a significant portion of this compound in aquatic systems is found sorbed to suspended solids and, ultimately, deposited in bottom sediments. cdc.gov The dominant source of PCBs to many surface waters is atmospheric deposition. cdc.gov

Sediments act as a major sink and long-term reservoir for PCBs. cdc.gov Once in the sediment, this compound can persist for long periods. However, it is subject to microbial degradation under certain conditions. Studies on anaerobic sediment slurries have shown that this compound can be reductively dechlorinated by microorganisms. researchgate.net This process involves the removal of chlorine atoms, transforming the compound into less chlorinated biphenyls. The rate and products of this dechlorination are highly dependent on factors such as temperature and the specific microbial populations present in the sediment. researchgate.net For instance, in one study, the highest rate of dechlorination of this compound to trichlorobiphenyls in two different freshwater sediments was observed at 30°C. researchgate.net

| Sediment Source | Temperature (°C) | Observation |

|---|---|---|

| Woods Pond, MA | 8-34 | Most meta chlorines were removed. |

| 50-60 | Most meta chlorines were removed (thermobiotic temperatures). | |

| Woods Pond, MA | 18-34 | Para dechlorination occurred, optimal at 20°C. |

| Woods Pond, MA | 8-30 | Ortho dechlorination occurred, with optima around 15°C and 27°C. |

| Sandy Creek, GA | 12-34 | Complete dechlorination of the parent compound observed. |

| 30 | Highest rate of dechlorination to trichlorobiphenyls. |

In terrestrial ecosystems, this compound is strongly bound to soil particles, particularly the organic matter fraction. cdc.govnm.gov This strong sorption limits its mobility in soil and reduces the likelihood of leaching into groundwater. cdc.gov The primary mechanism for its loss from soil is through volatilization into the atmosphere. cdc.gov

Vegetation can accumulate this compound through two main pathways: uptake from the soil through the roots and deposition from the atmosphere onto aerial plant surfaces. cdc.gov For lower-chlorinated PCBs like this compound, the primary mode of uptake in terrestrial vegetation is the transfer from the vapor phase in the atmosphere to the aerial parts of the plant. cdc.gov Studies on other tetrachlorobiphenyls have shown that once taken up, plants may have the capacity to metabolize them, although this can be plant-specific. nih.gov

Physicochemical Processes Influencing Environmental Mobility and Persistence

The environmental transport and persistence of this compound are dictated by a range of physicochemical processes. These processes determine how the compound partitions between different environmental media and how long it remains in the environment.

Volatilization is a key process controlling the movement of this compound from terrestrial and aquatic surfaces to the atmosphere. cdc.gov As a tetrachlorobiphenyl, it is more volatile than higher-chlorinated congeners. cdc.gov The exchange between air and water is a dynamic process, with the direction of net flux depending on the relative concentrations in each phase, temperature, and wind speed. epa.gov Often, for legacy contaminants like PCBs, the concentration in water is higher relative to the atmosphere, leading to a net volatilization flux from the water surface to the air. deu.edu.trresearchgate.net This process is particularly significant in warmer summer months, which can increase the atmospheric concentration of PCBs. cdc.gov

Sorption to solid phases is a critical process that significantly influences the fate and mobility of this compound in the environment. nm.gov In soils and sediments, PCBs are strongly sorbed, with a very high direct correlation between the total organic carbon content of the solid phase and the amount of PCB sorbed. nm.gov The more highly chlorinated a PCB is, the more tenaciously it is held. nm.gov This strong binding reduces the bioavailability of this compound and its mobility in soil and sediment, effectively sequestering it from the aqueous phase. cdc.gov In highly contaminated soils, residual PCB oil can also act as a separate and highly effective partitioning medium, further controlling the distribution of the congener. osti.gov The effectiveness of sorption can also be influenced by steric effects related to the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure. nih.gov

Leaching Potential in Soil and Groundwater Systems

The potential for this compound to leach from soil and contaminate groundwater is generally considered to be low. This is primarily due to its strong tendency to adsorb to soil organic matter. copernicus.orgnih.gov The mobility of PCBs in soil is inversely related to the degree of chlorination; the more chlorine atoms present, the more tightly the compound binds to soil particles. copernicus.org As a tetrachlorobiphenyl, this congener exhibits significant adsorption, which limits its movement with percolating water.

Research indicates that PCBs are not readily mobile in soils when leached with aqueous solutions like water. copernicus.org Their mobility is more pronounced when leached with organic solvents, a scenario less common in typical environmental conditions. copernicus.org The leaching potential is also influenced by the organic carbon content of the soil; soils with higher organic matter will retain PCBs more effectively. copernicus.org

While direct studies quantifying the leaching of this compound are scarce, the general principles governing PCB behavior strongly suggest its limited mobility in most soil and groundwater systems. However, in soils with very low organic content, some limited movement might be possible. nih.gov

Interactive Data Table: Factors Influencing Leaching Potential of this compound

| Factor | Influence on Leaching Potential | Rationale |

| Degree of Chlorination (Tetrachloro) | Low | Higher chlorination increases adsorption to soil organic matter. copernicus.org |

| Soil Organic Carbon Content | Inversely Proportional | Higher organic carbon provides more binding sites for the compound. copernicus.org |

| Presence of Organic Solvents | High | Increases the mobility of the compound in the soil matrix. copernicus.org |

| Aqueous Solubility | Low | Low water solubility limits its transport in water. |

Temporal Trends in Environmental Concentrations of this compound

Following the ban on the commercial production of PCBs in the 1970s, there has been a general and significant decline in their concentrations in various environmental compartments. acs.orgnih.gov This trend is also expected for this compound. Long-term monitoring studies of air and sediment have consistently shown decreasing levels of total PCBs over the past few decades. acs.orgnih.govresearchgate.netmdpi.com

For instance, atmospheric concentrations of PCBs in the Great Lakes region have shown a slow but steady decrease. nih.gov Studies analyzing sediment cores have provided a historical record of PCB deposition, showing peak concentrations coinciding with periods of maximum industrial use, followed by a decline after regulatory actions were implemented. researchgate.net

Interactive Data Table: Summary of Temporal Trends for Tetrachlorobiphenyls

| Environmental Matrix | General Trend | Key Findings |

| Atmosphere | Decreasing | Studies in urban and remote areas show long-term declines in gas-phase concentrations. acs.orgnih.gov |

| Sediments | Decreasing | Sediment core analyses reveal peak concentrations in the mid-20th century followed by a gradual reduction. researchgate.netcopernicus.org |

| Biota | Decreasing | Levels in fish and other wildlife have generally declined, though they can still be significant in certain locations. |

Sources and Pathways of Environmental Release (General, not historical uses)

While the intentional production of this compound has ceased, it can still be released into the environment through several pathways. These are generally not from its historical applications but rather from the redistribution of the compound already present in the environment and from unintentional formation.

One significant ongoing source is the volatilization of PCBs from contaminated soils and water bodies, followed by atmospheric transport and deposition. epa.gov This creates a continuous cycle where the compound can be redistributed over large areas.

Another important source is the unintentional formation of PCBs as byproducts in certain industrial processes. nih.govunep.orgpops.int For example, PCBs can be unintentionally produced during the manufacturing of certain pigments, dyes, and other chemical products. epa.govnih.gov These non-legacy sources can contribute to the continued presence of specific congeners like this compound in the environment.

Furthermore, the disposal and leakage of old products and materials containing PCBs, such as sealants in buildings, can lead to localized environmental contamination. nih.gov

Biotransformation and Metabolic Pathways of 2,3 ,4 ,6 Tetrachlorobiphenyl

Enzymatic Biotransformation in Biological Systems

In biological systems, such as mammals, the lipophilic nature of 2,3',4',6-tetrachlorobiphenyl necessitates its conversion into more polar, water-soluble metabolites to facilitate excretion. nih.gov This biotransformation is primarily a detoxification process and occurs in two main phases: Phase I (functionalization) and Phase II (conjugation). nih.govresearchgate.net

The initial and rate-limiting step in the metabolism of PCBs is typically an oxidative process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov These monooxygenases introduce a hydroxyl group onto the biphenyl (B1667301) structure, a process known as hydroxylation. researchgate.net The position of hydroxylation is determined by the chlorine substitution pattern of the PCB congener and the specific CYP isozymes involved. researchgate.netnih.gov For many PCBs, this can occur either through direct insertion of a hydroxyl group or via the formation of an unstable arene oxide intermediate that rearranges to a hydroxylated PCB (OH-PCB). nih.govnih.govacs.org

The CYP2B subfamily of enzymes, in particular, is known to be involved in the metabolism of PCB congeners with multiple ortho chlorine substitutions. nih.govnih.gov Studies on various PCB congeners have shown that CYP enzymes in different species, such as rats and humans, can produce a range of hydroxylated metabolites. nih.govnih.govnih.gov For instance, research on other tetrachlorobiphenyls has demonstrated the formation of multiple monohydroxylated and dihydroxylated metabolites. nih.govnih.gov While the specific hydroxylation products of this compound are not as extensively documented in all literature, the general pathways of PCB hydroxylation provide a framework for its expected metabolic fate.

Table 1: Key Cytochrome P450 Enzymes in PCB Metabolism

| Enzyme Family | Subfamily Examples | Role in PCB Metabolism |

|---|---|---|

| CYP1 | CYP1A1 | Primarily metabolizes dioxin-like PCBs. nih.gov |

| CYP2 | CYP2B1, CYP2B6, CYP2B11 | Involved in the oxidation of PCBs with multiple ortho chlorines. nih.govnih.gov |

| CYP3 | CYP3A4 | Contributes to the metabolism of non-coplanar PCBs. researchgate.net |

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules to the hydroxyl group, which further increases the water solubility of the metabolites and facilitates their elimination from the body. nih.govuomus.edu.iq The primary conjugation pathways for OH-PCBs include glucuronidation, sulfation, and the mercapturic acid pathway.

Glucuronidation: This is a common pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxylated PCB. nih.govresearchgate.net

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the OH-PCB. researchgate.netuomus.edu.iq Sulfation is often a competing pathway with glucuronidation. uomus.edu.iqslideshare.net

Mercapturic Acid Pathway: This pathway is important for detoxifying reactive electrophilic compounds. uomus.edu.iq It begins with the conjugation of the xenobiotic with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.netuomus.edu.iq The resulting GSH conjugate is then further metabolized through a series of enzymatic steps to form a mercapturic acid, which is an N-acetylcysteine conjugate. researchgate.netuomus.edu.iq

A study in mice specifically investigating the metabolism of this compound found evidence for the formation of metabolites via the mercapturic acid pathway. nih.gov The tissues of mice treated with this congener were found to contain methylsulphonyl- and methylthio- derivatives of the parent compound, with 4-methylsulphonyl-2,3',4',6-tetrachlorobiphenyl being a major metabolite identified in the lung tissue. nih.gov

Certain PCB congeners, particularly those with multiple ortho chlorine substituents, can exist as stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other (enantiomers). nih.gov The metabolism of these chiral PCBs by cytochrome P450 enzymes can be stereoselective, meaning that one atropisomer may be metabolized at a different rate than the other. nih.gov This can lead to an enrichment of one atropisomer over the other in biological tissues. nih.gov

The oxidation of chiral PCBs is an atropselective process that results in species- and congener-dependent atropisomeric enrichment of both the parent PCBs and their hydroxylated metabolites. nih.gov Studies with various chiral PCBs have demonstrated that enzymes like rat CYP2B1 and human CYP2B6 can metabolize atropisomers enantioselectively. nih.govnih.gov This differential metabolism is a critical factor to consider when assessing the toxicokinetics and potential toxicity of such compounds.

Microbial Degradation Mechanisms

Microorganisms in the environment play a significant role in the breakdown of PCBs. The degradation of this compound by microbial communities can occur under both anaerobic and aerobic conditions, involving distinct enzymatic pathways.

Under anaerobic conditions, such as those found in contaminated sediments, the primary mechanism for the microbial degradation of highly chlorinated PCBs is reductive dechlorination. asm.org This process involves the sequential removal of chlorine atoms from the biphenyl ring, with the PCB congener serving as an electron acceptor. This typically results in the formation of less chlorinated congeners that can be more readily degraded through aerobic pathways. asm.org

Studies on the anaerobic dechlorination of this compound in freshwater sediments have shown that the process is temperature-dependent and results in the formation of various trichloro- and dichlorobiphenyls. asm.org The removal of chlorine atoms can occur at the ortho, meta, or para positions. For instance, in one study, meta dechlorination of this compound was observed to be a dominant process over a broad temperature range, while para dechlorination was more restricted, and ortho dechlorination was also observed under specific temperature conditions. asm.org The specific dechlorination pathways and end products can vary significantly depending on the microbial populations present in the sediment and the incubation temperature. asm.org

Table 2: Anaerobic Dechlorination of this compound in Sediment Slurries

| Dechlorination Position | Temperature Range for Activity (°C) | Resulting Products |

|---|---|---|

| meta | 8 - 34 and 50 - 60 | 2,4,6-trichlorobiphenyl (B164858), 2,3,6-trichlorobiphenyl |

| para | 18 - 34 | 2,3,6-trichlorobiphenyl |

| ortho | 8 - 30 | 3,4',6-trichlorobiphenyl (inferred) |

Data synthesized from studies on Woods Pond sediment. asm.org

In aerobic environments, bacteria can degrade less chlorinated PCBs through an oxidative pathway. nih.gov This process is often referred to as the "biphenyl upper pathway" and involves a series of enzymatic reactions that ultimately cleave the biphenyl rings. researchgate.net The key enzymes in this pathway are dioxygenases, which introduce molecular oxygen into the aromatic rings. nih.govresearchgate.net

The initial step is the dioxygenation of the biphenyl ring, typically at the 2,3-position, by a biphenyl dioxygenase (BphA). researchgate.net This forms a cis-dihydrodiol, which is then dehydrogenated to a dihydroxybiphenyl. researchgate.net Subsequent enzymatic reactions lead to the opening of the aromatic ring and the formation of chlorinated benzoic acids, which can then be further metabolized. nih.gov A wide range of bacteria, including species of Rhodococcus, Pseudomonas, and Burkholderia, have been identified as capable of aerobically degrading PCBs. nih.govnih.govfrontiersin.org The efficiency of this degradation is highly dependent on the degree of chlorination and the substitution pattern of the PCB congener, with less chlorinated congeners generally being more susceptible to aerobic breakdown. frontiersin.orgresearchgate.net

Identification and Characterization of Microbial Dechlorinating Consortia

While specific microbial consortia solely dedicated to the dechlorination of this compound have not been extensively documented, research on other tetrachlorobiphenyl isomers provides valuable insights into the types of microbial communities capable of such biotransformations. Anaerobic microbial consortia, often found in contaminated sediments, have demonstrated the ability to reductively dechlorinate various PCB congeners.

For instance, an anaerobic methanogenic microbial consortium developed in a granular form has been shown to extensively dechlorinate 2,3,4,5,6-pentachlorobiphenyl to biphenyl through a series of dechlorination steps. This process involves the removal of chlorine atoms from the ortho, meta, and para positions researchgate.net. One of the intermediates in this pathway is 2,3,4,6-tetrachlorobiphenyl , indicating the consortium's capability to act on tetrachlorobiphenyls researchgate.net. The primary dechlorinating activity is often attributed to specific groups of bacteria within these consortia.

Studies on sediments from various locations have identified putative PCB-dechlorinating bacteria. Analysis of contaminated soil has revealed spatial heterogeneity in both the distribution of these bacteria and their dechlorination activity researchgate.net. While not specific to this compound, these findings suggest that the presence and efficacy of dechlorinating consortia are highly dependent on the local environmental conditions and the presence of co-contaminants researchgate.net.

Research on other tetrachlorobiphenyls, such as 2,3,5,6-tetrachlorobiphenyl (B164875), has led to the development of defined microbial communities capable of ortho-dechlorination. These communities have been found to contain species related to Dehalococcoides ethenogenes and members of the δ subgroup of Proteobacteria, as well as low-G+C gram-positive bacteria nih.gov. The characterization of such consortia provides a model for understanding the microbial players that could be involved in the dechlorination of this compound.

Table 1: Examples of Microbial Consortia with Dechlorination Activity on Tetrachlorobiphenyls

| Source of Consortium | Target Compound(s) | Key Microbial Groups Identified | Dechlorination Pathway(s) | Reference |

|---|---|---|---|---|

| Anaerobic Granular Sludge | 2,3,4,5,6-Pentachlorobiphenyl | Methanogenic consortium | Ortho, meta, and para dechlorination | researchgate.net |

| Baltimore Harbor Sediment | 2,3,5,6-Tetrachlorobiphenyl | Clostridium sp., δ-Proteobacteria, low-G+C gram-positive bacteria, Dehalococcoides-like species | Ortho-dechlorination | nih.gov |

| Charleston Harbor Sediment | 2,3,4,5-Tetrachlorobiphenyl (B164871) | Not specified | Meta and para dechlorination | oup.com |

Interspecies and Intraspecies Variability in Biotransformation Capacity

The capacity to biotransform this compound and other PCBs varies significantly among different microbial species (interspecies variability) and even among different strains of the same species (intraspecies variability). This variability is influenced by the specific enzymatic machinery of the microorganisms and environmental factors.

Studies on the influence of incubation temperature on the microbial reductive dechlorination of 2,3,4,6-tetrachlorobiphenyl in freshwater sediments from different locations (Sandy Creek Nature Center Pond, SCNC, and Woods Pond, WP) highlight this variability. The dechlorination rates, pathways, and final products differed significantly between the two sediments, suggesting differences in their indigenous PCB-dechlorinating communities asm.org. For example, ortho dechlorination was observed in WP sediment but not in SCNC sediment asm.org.

The following table summarizes the observed differences in the dechlorination of 2,3,4,6-tetrachlorobiphenyl in the two sediment types, illustrating the impact of the microbial community composition on the biotransformation process.

Table 2: Variability in Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Different Freshwater Sediments

| Parameter | Sandy Creek Nature Center (SCNC) Sediment | Woods Pond (WP) Sediment | Reference |

|---|---|---|---|

| Optimal Temperature for Dechlorination | 30°C | 20-34°C | asm.org |

| Dechlorination Products | 2,4,6-Trichlorobiphenyl, 2,3,6-Trichlorobiphenyl, 2,6-Dichlorobiphenyl | 2,4,6-Trichlorobiphenyl, 2,3,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 2-Chlorobiphenyl, 4-Chlorobiphenyl | asm.org |

| Observed Dechlorination Pathways | Meta and para dechlorination | Ortho, meta, and para dechlorination | asm.org |

This demonstrates that the biotransformation capacity is not uniform and that different microbial communities possess distinct capabilities for PCB dechlorination. Such variability is a crucial consideration for the development of effective bioremediation strategies.

Metabolite Identification and Characterization Studies

The identification of metabolites is essential for elucidating the biotransformation pathways of this compound. Microbial degradation of PCBs can proceed through anaerobic reductive dechlorination or aerobic oxidative pathways, each producing a unique set of metabolites.

Under anaerobic conditions, the primary metabolites of tetrachlorobiphenyls are typically lower chlorinated biphenyls. For example, the anaerobic dechlorination of 2,3,4,6-tetrachlorobiphenyl in freshwater sediments has been shown to produce a range of trichlorobiphenyls and dichlorobiphenyls, including 2,4,6-trichlorobiphenyl, 2,3,6-trichlorobiphenyl, and 2,6-dichlorobiphenyl asm.org. In some cases, further dechlorination can lead to the formation of monochlorobiphenyls such as 2-chlorobiphenyl and 4-chlorobiphenyl asm.org.

A study on an anaerobic methanogenic consortium demonstrated the stepwise dechlorination of 2,3,4,5,6-pentachlorobiphenyl, which included the formation of 2,3,4,6-tetrachlorobiphenyl as an intermediate. Subsequent dechlorination steps led to the formation of 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, 2-chlorobiphenyl, and ultimately biphenyl researchgate.net.

The following table details the identified dechlorination products from studies involving tetrachlorobiphenyls, providing an indication of the types of metabolites that could be expected from the biotransformation of this compound under similar conditions.

Table 3: Identified Metabolites from the Microbial Dechlorination of Tetrachlorobiphenyls

| Parent Compound | Microbial System | Identified Metabolites | Reference |

|---|---|---|---|

| 2,3,4,6-Tetrachlorobiphenyl | Freshwater sediment slurries | 2,4,6-Trichlorobiphenyl, 2,3,6-Trichlorobiphenyl, 2,6-Dichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl, 4-Chlorobiphenyl | asm.org |

| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic methanogenic consortium | 2,3,4,6-Tetrachlorobiphenyl , 2,4,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl, Biphenyl | researchgate.net |

| 2,3,5,6-Tetrachlorobiphenyl | Baltimore Harbor sediment enrichment | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 3-Chlorobiphenyl | nih.govnih.gov |

These studies underscore the complexity of PCB biotransformation and the importance of identifying the full range of metabolites to assess the effectiveness of dechlorination processes and the potential for further degradation.

Mechanistic Biological Interactions and Biochemical Pathways of 2,3 ,4 ,6 Tetrachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

The interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, is a critical initiating event for the dioxin-like toxicity of many halogenated aromatic hydrocarbons. nih.govmdpi.com The binding affinity of a PCB congener to the AhR is highly dependent on its ability to assume a planar or flat conformation, which allows it to fit into the receptor's binding pocket.

2,3',4',6-Tetrachlorobiphenyl is classified as a di-ortho substituted, non-coplanar PCB. The presence of chlorine atoms at the ortho positions (2 and 6') creates significant steric hindrance, forcing the two phenyl rings to twist relative to each other. This non-planar structure prevents PCB 62 from binding effectively to the AhR. epa.govescholarship.org Consequently, its affinity for the AhR is exceptionally low compared to coplanar (non-ortho) or even mono-ortho substituted PCBs. epa.gov The order of binding affinity and biological potency for PCBs is generally ranked as coplanar > mono-ortho coplanar > di-ortho coplanar PCBs. osti.gov

Due to this negligible AhR binding, this compound does not significantly activate the classical AhR signaling pathway. This pathway, upon ligand binding, involves the receptor's translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT) protein, and subsequent binding to dioxin-responsive elements (DREs) on DNA, leading to the transcription of target genes like CYP1A1. nih.gov The inability of PCB 62 to initiate this cascade means it lacks the characteristic dioxin-like toxicities associated with potent AhR agonists. escholarship.org

| PCB Structural Class | Example Congener | Ortho Chlorine Substitutions | Molecular Conformation | Relative AhR Binding Affinity |

|---|---|---|---|---|

| Coplanar (Non-ortho) | 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | 0 | Planar | High |

| Mono-ortho | 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 1 | Partially restricted rotation | Moderate to Low |

| Di-ortho | This compound (PCB 62) | 2 | Non-planar | Very Low / Negligible |

Induction of Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1, CYP1A2)

The induction of xenobiotic-metabolizing enzymes is a hallmark response to PCB exposure. These enzymes, particularly the cytochrome P450 (CYP) superfamily, are involved in the metabolism of foreign compounds. The specific CYP enzymes induced depend on the structure of the PCB congener.

Induction of CYP1A1 and CYP1A2 is primarily mediated by the activation of the AhR. nih.govnih.gov Given that this compound has a very low affinity for the AhR, it is not a potent inducer of these specific enzymes. epa.gov Studies on structure-activity relationships consistently show that di-ortho substituted PCBs are poor inducers of AhR-dependent enzymes like CYP1A1 and ethoxyresorufin-O-deethylase (EROD), the catalytic activity associated with CYP1A1. epa.gov

However, non-coplanar PCBs are not devoid of enzyme-inducing properties. Instead of the AhR pathway, they can activate other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.govresearchgate.net Activation of PXR and CAR leads to the induction of a different set of enzymes, including CYP2B and CYP3A family members. nih.gov This pattern of induction is similar to that of the drug phenobarbital. Therefore, this compound is predicted to act as a phenobarbital-type inducer, contributing to a "mixed-type" induction pattern when present in complex mixtures like commercial Aroclors, which contain a variety of congeners. epa.gov

Endocrine System Modulation Mechanisms (e.g., Estrogen Receptor Interactions)

PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, transport, and receptor signaling. nih.gov The mechanisms of endocrine disruption vary among congeners. While dioxin-like PCBs often exert anti-estrogenic effects through the AhR pathway, non-coplanar PCBs like this compound can interact with the endocrine system through AhR-independent mechanisms. nih.gov

Some lower-chlorinated, non-coplanar PCBs have been reported to exhibit weak estrogenic activity, potentially by directly binding to estrogen receptors (ERs). nih.gov However, the effects are often complex, with some congeners acting as ER agonists and others as antagonists. More significantly, the metabolites of PCBs, particularly hydroxylated PCBs (OH-PCBs), can have much higher affinities for hormone receptors and transport proteins than the parent compounds. nih.govnih.gov The structure of OH-PCBs can mimic that of endogenous estrogens like 17β-estradiol, allowing them to bind to ERs and either activate or inhibit estrogenic signaling. nih.govnih.gov The specific metabolic pathways and resulting OH-metabolites of this compound would determine its ultimate endocrine-disrupting potential.

Additionally, by inducing CYP enzymes, PCBs can alter the metabolism of steroid hormones, leading to an imbalance in circulating hormone levels, which represents another indirect mechanism of endocrine disruption. epa.gov

Oxidative Stress Response Pathways

A significant mechanism of toxicity for non-coplanar PCBs, including congeners like this compound, is the induction of oxidative stress. nih.govresearchgate.net This occurs when the production of reactive oxygen species (ROS)—such as superoxide (B77818) anions and hydroxyl radicals—overwhelms the cell's antioxidant defense systems. This mechanism is largely independent of AhR activation. researchgate.net

Non-coplanar PCBs can trigger ROS production through several pathways:

Mitochondrial Disruption: Ortho-substituted congeners can interfere with the mitochondrial electron transport chain, leading to the "leakage" of electrons and the formation of superoxide radicals. They can also alter mitochondrial membrane integrity, leading to dysfunction and further ROS generation. oup.com

Alteration of Ca2+ Homeostasis: As detailed in the next section, these PCBs can disrupt intracellular calcium signaling. Elevated cytosolic Ca2+ can activate various enzymes, including NADPH oxidases and phospholipases, which contribute to ROS production. nih.gov

Metabolic Activation: The metabolism of PCBs by cytochrome P450 enzymes can produce reactive intermediates, such as quinones and semiquinones, which can undergo redox cycling. This process consumes cellular antioxidants and generates a continuous supply of ROS, leading to lipid peroxidation, DNA damage, and protein oxidation. nih.gov

Studies have shown that exposure to various PCB congeners can increase ROS production in different cell types, including immune cells and neurons, leading to cellular damage. nih.govnih.govresearchgate.net

Neurobiochemical Modulations and Signaling Cascades

The developing and adult nervous systems are particularly sensitive targets for non-coplanar PCBs. escholarship.org Unlike dioxin-like congeners, which have limited neurotoxicity, ortho-substituted PCBs accumulate in the brain and disrupt several critical neurochemical processes through AhR-independent mechanisms. nih.gov

A primary neurotoxic mechanism of non-coplanar PCBs is the disruption of intracellular calcium (Ca2+) homeostasis. nih.govoup.com These congeners have been shown to:

Interact with Ryanodine Receptors (RyRs): Specific ortho-substituted PCBs can directly bind to and activate RyRs, which are calcium channels located on the endoplasmic reticulum. This leads to the mobilization of Ca2+ from intracellular stores into the cytoplasm. nih.gov

Inhibit Ca2+ Sequestration: These compounds can also inhibit the activity of Ca2+-ATPases in both mitochondria and the endoplasmic reticulum, impairing the cell's ability to sequester excess cytosolic Ca2+, thereby prolonging calcium signals. oup.com

The disruption of Ca2+ signaling cascades can affect a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. nih.gov Furthermore, non-coplanar PCBs have been shown to alter neurotransmitter systems, most notably the dopaminergic system, by affecting dopamine (B1211576) synthesis, uptake, and storage. escholarship.orgnih.gov These alterations are believed to underlie many of the neurobehavioral deficits observed following developmental exposure to PCBs. nih.gov

Immunomodulatory Mechanisms at the Cellular Level

The immune system is a sensitive target for PCBs. While the immunosuppressive effects of coplanar, dioxin-like PCBs are well-documented and mediated through the AhR, non-coplanar congeners also exert immunotoxic effects through different, AhR-independent pathways. researchgate.nettandfonline.com

Studies on non-coplanar PCBs have demonstrated various immunomodulatory effects at the cellular level:

Altered Phagocytosis: Exposure of human leukocytes (neutrophils and monocytes) to non-coplanar PCBs resulted in reduced phagocytic activity, a critical function of the innate immune response. researchgate.net

Changes in Lymphocyte Proliferation: Some non-coplanar congeners have been shown to reduce the proliferative response of T- and B-lymphocytes to stimuli, which could impair the adaptive immune response. nih.gov

Induction of Oxidative Stress: As discussed previously, non-coplanar PCBs can increase ROS production in immune cells, which can lead to cellular damage and dysfunction. nih.govnih.gov

Neuroimmune Interactions: Evidence suggests that the immunotoxic effects of non-coplanar PCBs may be mediated indirectly through their actions on the central nervous system. For instance, PCB-induced alterations in neurotransmitters like serotonin (B10506) have been linked to subsequent immune dysfunction, highlighting a potential role for the neuroimmune axis. tandfonline.comnih.gov

These findings indicate that this compound, as a non-coplanar PCB, likely contributes to immunotoxicity through mechanisms distinct from the classical AhR-mediated immunosuppression of dioxin-like compounds. researchgate.net

| Biological Interaction / Pathway | Primary Receptor/Target | Predicted Activity of this compound | Key Cellular Outcome |

|---|---|---|---|

| AhR Signaling | Aryl Hydrocarbon Receptor (AhR) | Very Low / Negligible Agonist | No significant induction of dioxin-like toxicity or CYP1A1/2. |

| Enzyme Induction | PXR / CAR | Likely Agonist | Induction of CYP2B and CYP3A enzymes. |

| Endocrine Modulation | Estrogen Receptors (ER), others | Potential for weak direct effects; metabolites may have higher activity. | Disruption of hormone signaling and metabolism. |

| Oxidative Stress | Mitochondria, NADPH Oxidases | Inducer | Increased Reactive Oxygen Species (ROS) production. |

| Neurotoxicity | Ryanodine Receptors, Ca2+-ATPases | Active | Disruption of Ca2+ homeostasis and dopaminergic pathways. |

| Immunomodulation | Multiple (AhR-independent) | Active | Altered lymphocyte and phagocyte function. |

Ecological Dynamics and Trophic Transfer of 2,3 ,4 ,6 Tetrachlorobiphenyl

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, through all possible routes of exposure, including respiration, ingestion, and dermal contact, leading to a concentration in the organism that is higher than in the surrounding medium. Bioconcentration is a specific component of bioaccumulation and refers to the uptake of a substance from water.

The potential for 2,3',4',6-tetrachlorobiphenyl to bioaccumulate is indicated by its high octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value signifies that the compound is lipophilic, meaning it has a strong affinity for fatty tissues and is not readily soluble in water. This property is a key determinant of a chemical's tendency to accumulate in the lipid-rich tissues of organisms.

While specific experimental studies detailing the bioaccumulation and bioconcentration factors (BCF) of this compound in a wide range of aquatic and terrestrial organisms are not extensively available in the reviewed scientific literature, its physicochemical properties strongly suggest a significant potential for these processes to occur. Organisms in contaminated environments are likely to accumulate this compound from water, sediment, and their food.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol |

Note: XLogP3 is a computed value and serves as an estimate of the octanol-water partition coefficient (Log Kₒw).

Biomagnification Across Trophic Levels in Food Webs

Biomagnification, also known as trophic magnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web. This occurs because the substance is persistent, not easily broken down or excreted, and is transferred from prey to predator.

Given the high lipophilicity and expected persistence of this compound, it is anticipated to biomagnify in both aquatic and terrestrial food webs. Organisms at lower trophic levels, such as plankton and invertebrates, would absorb the compound from the environment. As these organisms are consumed by primary consumers (e.g., small fish), the tetrachlorobiphenyl would be transferred and accumulated. This process would continue up the food chain, leading to the highest concentrations in top predators.

Detailed research quantifying the trophic magnification factor (TMF) specifically for this compound is limited. However, the general principles of biomagnification for persistent organic pollutants (POPs) with similar physicochemical characteristics strongly support the likelihood of this process occurring.

Tissue Distribution and Sequestration in Organisms

Once bioaccumulated, this compound is not uniformly distributed throughout an organism's body. Due to its lipophilic nature, it preferentially partitions into and is sequestered in tissues with high lipid content. These include adipose (fat) tissue, liver, and the blubber of marine mammals. Tissues with lower lipid content, such as muscle, would be expected to have lower concentrations of the compound.

The specific distribution pattern can vary depending on the species, its fat content, metabolic capabilities, and the route and duration of exposure. While comprehensive studies on the tissue-specific distribution of this compound are scarce, the principles of organic contaminant toxicology suggest that the highest concentrations would be found in fatty tissues, where it can be stored for long periods.

Ecological Risk Assessment Methodologies and Frameworks

Ecological risk assessment is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For chemical contaminants like PCBs, this involves assessing their potential to harm non-human organisms and ecosystems.

Specific ecological risk assessment methodologies and frameworks developed exclusively for this compound are not well-documented. However, general frameworks for assessing the risks of PCBs are applicable. These frameworks typically consider the following:

Hazard Identification: Determining the potential adverse effects of the substance on ecological receptors. For this compound, a safety data sheet indicates it is very toxic to aquatic life with long-lasting effects.

Exposure Assessment: Quantifying the exposure of ecological receptors to the substance in the environment. This would involve measuring or modeling concentrations in water, sediment, and biota.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects in exposed populations.

Risk Characterization: Integrating the exposure and dose-response assessments to estimate the probability of adverse ecological effects.

Given its high potential for bioaccumulation and biomagnification, any ecological risk assessment for this compound would need to pay close attention to the potential for effects at higher trophic levels, even if concentrations in the abiotic environment (water and sediment) are low.

Population and Ecosystem-Level Impacts

The potential for this compound to cause adverse effects at the individual organism level, coupled with its tendency to biomagnify, suggests the possibility of impacts at the population and ecosystem levels. Persistent organic pollutants can affect the reproduction, development, and survival of individuals, which can, in turn, lead to declines in population numbers.

Impacts on top predators can have cascading effects throughout an ecosystem. For instance, a decline in a predator population due to the toxic effects of a biomagnifying chemical could lead to an increase in the populations of their prey, altering the structure and function of the entire ecosystem.

Remediation and Degradation Technologies for 2,3 ,4 ,6 Tetrachlorobiphenyl Contamination

In Situ and Ex Situ Remediation Strategies

In Situ Remediation involves treating the contaminated material in its original location. mdpi.com This approach is often preferred due to lower costs and reduced risks associated with excavation and transportation of hazardous materials. nih.gov In situ techniques for PCB contamination include bioremediation approaches like bioventing, where air is injected into the subsurface to stimulate aerobic microbial activity, and biosparging. mdpi.com Bioaugmentation, the introduction of specific microorganisms to the site, is another key in situ strategy to enhance the degradation of target contaminants. frontiersin.orgnih.gov

Ex Situ Remediation requires the excavation of contaminated soil or dredging of sediment for treatment at a separate facility. mdpi.com While generally more expensive and disruptive, ex situ methods allow for greater control over the treatment process, potentially leading to more rapid and thorough decontamination. Common ex situ techniques include landfarming, biopiles, and the use of bioreactors. mdpi.com Thermal desorption is an ex situ physical method where heat is used to vaporize contaminants from the soil, which are then collected and treated. frontiersin.org

Physical and Chemical Degradation Methods

Physical and chemical methods are employed to break down the stable structure of 2,3',4',6-tetrachlorobiphenyl, typically by removing its chlorine atoms or cleaving the biphenyl (B1667301) rings.

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. mdpi.com

Ozonation : This process involves bubbling ozone (O₃) through contaminated water. Ozone can react directly with PCB molecules or decompose to form hydroxyl radicals, which are powerful oxidizing agents. nih.govugent.behep.com.cn Studies on related compounds have shown that ozonation can effectively remove a high percentage of PCB congeners. nih.gov For instance, research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB77) using a non-thermal dielectric barrier discharge (DBD) plasma, another AOP, demonstrated over 75% degradation within two minutes of treatment, with hydroxyl radicals playing a major role. nih.gov

Photocatalysis : This method uses a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV light) to generate hydroxyl radicals. While specific studies on this compound are limited, the principle involves the excitation of the catalyst by light, leading to the formation of reactive oxygen species that can mineralize PCBs into less harmful compounds like CO₂, water, and mineral acids.

Thermal degradation, including incineration, is a common method for the destruction of PCB-contaminated materials. This process uses high temperatures to break the chemical bonds of the PCB molecule. nih.gov

Reactive molecular dynamics simulations on a similar compound, 3,3',4,4'-tetrachlorobiphenyl (PCB 77), suggest that significant thermal degradation requires temperatures above 1500 K. nih.gov Industrial incineration of PCB waste is typically performed at high temperatures (around 1000 K or higher) to ensure complete destruction and prevent the formation of hazardous byproducts like dioxins. nih.gov In one study combining thermal desorption with nanoscale zero-valent iron (nZVI), 97.40% of tetrachlorobiphenyls were removed from soil at a temperature of 600°C. frontiersin.org

Reductive dechlorination involves the removal of chlorine atoms from the biphenyl structure and their replacement with hydrogen atoms, which typically occurs under anaerobic conditions.

Zero-valent iron (ZVI) is a widely used agent for this process due to its low cost and effectiveness. researchgate.net ZVI acts as an electron donor, facilitating the dechlorination of PCBs. frontiersin.orgnih.gov The use of nanoscale ZVI (nZVI) offers a higher surface area, which can enhance the reaction rate. nih.gov Studies have shown that ZVI can effectively dechlorinate higher-chlorinated PCBs to their lower-chlorinated counterparts in subcritical water at 250°C. acs.org The addition of nanoscale ZVI to anaerobic composting of PCB-contaminated soil was found to enhance dechlorination by 34% over 140 days. nih.gov

Table 1: Summary of Physical and Chemical Degradation Techniques for Tetrachlorobiphenyls

| Technology | Target Compound | Conditions | Removal Efficiency | Source |

|---|---|---|---|---|

| Non-Thermal Plasma (AOP) | 3,3',4,4'-Tetrachlorobiphenyl (PCB77) | 2 minutes of treatment | >75% | nih.gov |

| Thermal Desorption + nZVI | Tetrachlorobiphenyl (TeCB) | 600°C | 97.40% | frontiersin.org |

| Reductive Dechlorination (ZVI) | Aroclor 1260 (contains TeCBs) | Subcritical water at 250°C, 1-8 hours | Complete reduction of higher homologues | acs.org |

| Reductive Dechlorination (nZVI) | PCBs in soil | Anaerobic composting, 140 days | 34% enhancement in dechlorination | nih.gov |

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are cost-effective and environmentally friendly "green" technologies that use living organisms—microbes and plants, respectively—to degrade or stabilize contaminants. nih.gov

Microbial reductive dechlorination is a key process in the natural attenuation of PCBs in anaerobic environments like sediments. asm.org This process reduces the toxicity of PCBs and makes them more susceptible to complete degradation by aerobic bacteria. asm.orgumich.edu Studies on this compound in freshwater sediments have shown that microbial communities can dechlorinate it to various trichloro- and dichlorobiphenyls. asm.org The rate and products of this dechlorination are highly dependent on temperature. The highest rate of dechlorination of this compound was observed at 30°C. asm.org At this temperature, the primary dechlorination products were 2,4,6-trichlorobiphenyl (B164858) and 2,3,6-trichlorobiphenyl, which were further dechlorinated to 2,6-dichlorobiphenyl. asm.orgresearchgate.net

Phytoremediation uses plants to clean up contaminated environments. nih.gov Plants can absorb PCBs (phytoextraction), break them down within their tissues (phytotransformation), and stimulate microbial degradation in the root zone (rhizoremediation). acs.org Plant cell cultures from various species have demonstrated the ability to metabolize persistent tetrachlorobiphenyl congeners into mono-hydroxylated intermediates. nih.gov

Table 2: Temperature Effects on Microbial Reductive Dechlorination of this compound in Freshwater Sediment

| Incubation Temperature (°C) | Key Dechlorination Products | Observations | Source |

|---|---|---|---|

| 8 - 34 | 2,3,6-Trichlorobiphenyl, 2,4,6-Trichlorobiphenyl | Virtually all meta-chlorines were removed in this range. | asm.org |

| 18 - 34 | 2,3,6-Trichlorobiphenyl | Para-dechlorination was restricted to this temperature range. | asm.orgresearchgate.net |

| 15 - 30 | 2,6-Dichlorobiphenyl, 2,4-Dichlorobiphenyl | Further dechlorination of trichlorobiphenyls occurred. | researchgate.net |

| 30 | 2,6-Dichlorobiphenyl | Highest observed rate of dechlorination to trichlorobiphenyls. | asm.org |

| 50 - 60 | 2,3,6-Trichlorobiphenyl, 2,4,6-Trichlorobiphenyl | Significant dechlorination observed at thermobiotic temperatures. | asm.org |

Bioaugmentation is an in situ remediation strategy that involves introducing specific, often pre-grown, microbial strains or consortia into a contaminated site to enhance the degradation of pollutants. frontiersin.orgmdpi.com This approach is considered when the indigenous microbial population is insufficient in number or capability to effectively degrade the contaminant. nih.gov